1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol
CAS No.: 122056-08-0
Cat. No.: VC20870494
Molecular Formula: C11H8F6O
Molecular Weight: 270.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122056-08-0 |
---|---|
Molecular Formula | C11H8F6O |
Molecular Weight | 270.17 g/mol |
IUPAC Name | 2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Standard InChI | InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 |
Standard InChI Key | RHDPTOIUYREFCO-UHFFFAOYSA-N |
SMILES | C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Canonical SMILES | C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O |
Introduction
Chemical Identification and Properties
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol is a complex fluorinated organic compound with distinctive structural characteristics. The compound exists in research and commercial catalogs with both high purity standards and specific applications in chemical synthesis.
Basic Chemical Information
The compound is identified through several standardized chemical identifiers as detailed in the following table:
Physical Properties
This compound demonstrates specific physical characteristics that influence its behavior in chemical reactions and applications:
Structural Characteristics and Synonyms
The compound contains key structural elements that contribute to its chemical behavior and applications. It is known by several synonyms in scientific literature and commercial catalogues:
The compound's structure features a vinyl group attached to a phenyl ring, which in turn connects to a hexafluorinated propan-2-ol moiety. This combination of functional groups contributes to its unique reactivity profile and applications.
Synthesis Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol involves specific reaction conditions and procedures, leading to high yield production of the target compound.
Standard Synthetic Procedure
A well-documented synthetic route involves the use of catalyzed hydrogenation as detailed in patent literature:
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The reaction is conducted in a three-necked flask equipped with a stirrer
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The flask is charged with 0.5 g of Lindlar catalyst (Pd-CaCO3) and 2.5 g of triphenylphosphine (PPh3)
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350 ml of methanol solution containing 50 g (0.19 mol) of a precursor compound is added
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Hydrogen is introduced while the mixture is stirred at room temperature
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After reaction completion, the catalyst is removed by filtration
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The filtrate is concentrated using an evaporator, followed by vacuum distillation
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This procedure yields 43.1 g of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol with a yield of 86%
Spectroscopic Characterization
The synthesized compound can be characterized using various spectroscopic techniques. The following NMR data helps confirm the structure of the successfully synthesized compound:
1H-NMR (TMS, CDCl3) spectrum shows characteristic peaks:
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3.44 (1H, s)
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5.33 (1H, d, J=10.8 Hz)
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5.81 (1H, d, J=17.6 Hz)
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6.72 (1H, dd, J=17.6, 10.8 Hz)
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7.46 (2H, d, J=8.0 Hz)
These spectral data confirm the presence of both the vinyl group and the aromatic ring in the target molecule.
Chemical Reactivity and Behavior
The reactivity of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol is influenced by its key functional groups, namely the vinyl moiety and the fluorinated alcohol group.
Polymerization Capability
The vinyl group in the compound allows for polymerization reactions, potentially leading to the formation of poly(vinylphenyl) derivatives with unique properties. This reactivity makes the compound valuable in polymer chemistry and materials science.
Applications
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol finds applications in various scientific and industrial domains, leveraging its unique structural and chemical properties.
Research Applications
The compound has been utilized in diverse scientific research applications:
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Used in organic synthesis as a building block for more complex molecules
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Used in the development of materials with specialized properties
Industrial Applications
Several industrial applications have been documented or suggested:
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